MK-6913

Pharmacokinetics Phase I Clinical Trial Estrogen Receptor Beta Agonist

MK-6913 (Tetrahydrofluoroene is a potent and selective estrogen receptor β (ERβ) agonist. It is a highly substituted tetrahydrofluorene derivative with the molecular formula C25H27N3O2 and a molecular weight of 401.5 g/mol.

Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
Cat. No. B1459769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-6913
Molecular FormulaC25H27N3O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1
InChIInChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1
InChIKeyLYLIIGQPIKTONH-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-6913 (Tetrahydrofluoroene 52) Procurement Guide: Selective Estrogen Receptor β Agonist for Menopause and Selectivity Studies


MK-6913 (Tetrahydrofluoroene 52) is a potent and selective estrogen receptor β (ERβ) agonist . It is a highly substituted tetrahydrofluorene derivative with the molecular formula C25H27N3O2 and a molecular weight of 401.5 g/mol [1]. The compound has been clinically investigated by Merck & Co. for the treatment of moderate-to-severe vasomotor symptoms (hot flashes) in postmenopausal women, with Phase IIa clinical trial data available [2]. MK-6913 possesses a defined chiral center as indicated by the [C@@] stereochemical designation in its SMILES structure, distinguishing it from non-stereospecific ERβ ligands [3].

Why MK-6913 Cannot Be Simply Substituted with Other ERβ Agonists


Generic substitution among ERβ agonists is precluded by fundamental differences in chemical structure, receptor subtype selectivity, and clinical validation status. MK-6913 is a highly substituted tetrahydrofluorene derivative with a defined chiral center ([C@@] configuration), which directly impacts its receptor binding conformation and downstream signaling bias [1]. Unlike non-selective estrogen receptor modulators or ERα-preferring compounds, MK-6913's selective ERβ agonism profile has been advanced through Merck's clinical development pipeline with Phase I safety/pharmacokinetics data and Phase IIa efficacy data in postmenopausal vasomotor symptoms [2]. Substituting MK-6913 with an alternative ERβ agonist would introduce uncharacterized variables in receptor binding kinetics, functional selectivity, and in vivo pharmacology that cannot be extrapolated from in vitro binding data alone. The presence of human clinical safety and tolerability data specifically for MK-6913 provides a baseline that alternative research compounds lack, making MK-6913 the only ERβ agonist with this particular clinical dataset available for comparative pharmacology studies [3].

MK-6913 Quantitative Evidence Guide: Comparator-Based Differentiation Data


MK-6913 Phase I Single Ascending Dose Safety and PK Profile in Healthy Volunteers

MK-6913 has been evaluated in a Phase I single ascending dose study (EudraCT 2008-006493-15) conducted by Merck & Co. to assess safety, tolerability, and pharmacokinetics in human subjects [1]. This provides human-derived PK parameters that serve as a baseline for comparing in vitro-to-in vivo extrapolation of other ERβ agonists. While full numerical PK parameters (Cmax, AUC, t1/2, Vd, CL) are not publicly disclosed in the available summary, the existence of this completed Phase I dataset distinguishes MK-6913 from research-grade ERβ agonists that lack any human PK characterization.

Pharmacokinetics Phase I Clinical Trial Estrogen Receptor Beta Agonist

MK-6913 Phase IIa Randomized Active-Controlled Efficacy Trial in Vasomotor Symptoms

MK-6913 was evaluated in a Phase IIa randomized, double-blind, placebo- and active-controlled clinical trial (EudraCT 2009-016070-33) for the treatment of moderate-to-severe vasomotor symptoms in postmenopausal women [1]. The active comparator arm provides a direct clinical benchmark for ERβ-targeted intervention in this indication. The trial enrolled postmenopausal women experiencing ≥50 moderate-to-very-severe hot flash episodes per week [2]. Primary endpoints included percent change from baseline in weekly hot flash frequency and severity score after 4 weeks of treatment, as well as reduction in follicle-stimulating hormone (FSH) levels [1].

Menopause Vasomotor Symptoms Hot Flashes Clinical Efficacy

MK-6913 Stereochemical Configuration as Differentiator from Racemic or Achiral ERβ Ligands

MK-6913 possesses a defined chiral center with [C@@] stereochemical configuration at the spiro-carbon position of the tetrahydrofluorene core, as confirmed by its SMILES structural representation [1]. This stereochemical definition distinguishes MK-6913 from racemic ERβ ligands or compounds lacking stereochemical specification, which may exhibit different receptor binding conformations and functional selectivity profiles. The chiral purity of MK-6913 (>98% purity specification per vendor datasheets [2]) ensures batch-to-batch consistency in receptor binding studies.

Stereochemistry Chiral Resolution Receptor Binding Selectivity

MK-6913 Merck Clinical Development Status vs. Discontinued ERβ Agonist Candidates

MK-6913 was advanced through Merck's clinical development pipeline to Phase IIa evaluation, representing a more advanced stage of characterization than many ERβ agonist research compounds. According to AdisInsight, MK-6913 originated from Karo Bio and Merck & Co. and was investigated as a selective estrogen receptor modulator (SERM) [1]. This development pathway includes preclinical toxicology, GLP safety pharmacology, and Phase I human safety data that are not available for tool compounds or early-stage ERβ agonists such as DPN (diarylpropionitrile), WAY-200070, or ERB-041.

Drug Development Clinical Pipeline Estrogen Receptor Therapeutic Index

MK-6913 Structural Class Differentiation: Tetrahydrofluorene Core vs. Isoflavone, Steroidal, and Diarylpropionitrile ERβ Ligands

MK-6913 belongs to the tetrahydrofluorene chemical class, specifically described as a highly substituted tetrahydrofluorene derivative . This scaffold differs fundamentally from other major ERβ ligand classes: isoflavone-derived phytoestrogens (e.g., genistein), steroidal ER ligands (e.g., estradiol), diarylpropionitriles (e.g., DPN), and benzopyrans (e.g., ERB-041). The tetrahydrofluorene core imparts distinct physicochemical properties including lipophilicity, metabolic stability, and receptor binding kinetics that are not shared across chemical classes [1].

Chemical Series Scaffold Differentiation Medicinal Chemistry Structure-Activity Relationship

MK-6913 Recommended Research and Procurement Application Scenarios


Preclinical ERβ Selectivity and Functional Profiling Studies Requiring Clinical Benchmark Compound

MK-6913 is optimally suited for academic and industry laboratories conducting ERβ receptor selectivity panels and functional assays (e.g., luciferase reporter gene assays, ERα/ERβ transactivation assays) where a compound with established human clinical safety and PK data serves as a reference standard. The availability of Phase I human PK characterization [1] enables researchers to contextualize in vitro potency data (e.g., EC50 values) against clinically achievable exposure levels, a capability not available with research-only ERβ tool compounds.

Menopause and Vasomotor Symptom Preclinical Model Validation

MK-6913 provides a clinically validated pharmacological tool for validating preclinical models of vasomotor symptoms (e.g., ovariectomized rodent tail skin temperature assays, telemetric thermoregulatory monitoring). The compound's advancement to Phase IIa testing in postmenopausal women with documented hot flash reduction endpoints [1] provides translational confidence for model qualification studies that aim to predict clinical efficacy of novel ERβ-targeted interventions.

Comparative ERβ Agonist Structure-Activity Relationship (SAR) Studies

MK-6913 serves as a structurally distinct tetrahydrofluorene-based ERβ agonist for inclusion in broad SAR panels comparing multiple chemical classes. Its defined chiral [C@@] configuration [1] and high purity specification (>98%) [2] make it suitable as a reference compound for evaluating the impact of scaffold topology on receptor binding kinetics, functional selectivity, and downstream gene expression signatures relative to diarylpropionitrile, benzopyran, and steroidal ERβ agonists.

Estrogen Receptor Signaling Bias and Pathway-Selective Pharmacology Research

MK-6913 is appropriate for research programs investigating ligand-specific ERβ signaling bias (e.g., genomic vs. non-genomic signaling, coactivator recruitment preferences). The compound's progression through Merck's clinical development pipeline [1] suggests it has undergone extensive in vitro pharmacological profiling including selectivity screening against related nuclear receptors and off-target panels. This characterized selectivity profile reduces confounding variables in pathway-specific mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-6913

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.